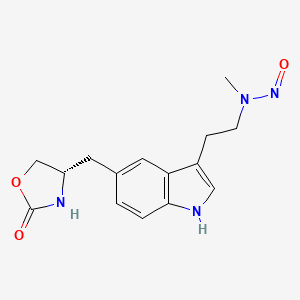![molecular formula C32H60O6 B13855837 2,2-Bis[(octanoyloxy)methyl]butyl decanoate CAS No. 73947-34-9](/img/structure/B13855837.png)
2,2-Bis[(octanoyloxy)methyl]butyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[(octanoyloxy)methyl]butyl decanoate is a chemical compound with the molecular formula C60H110O6. It is also known by its common name, trihydroxymethylpropyl trioleate. This compound is a triester formed from octanoic acid and decanoic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol . It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(octanoyloxy)methyl]butyl decanoate involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with octanoic acid and decanoic acid. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[(octanoyloxy)methyl]butyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Octanoic acid and decanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2,2-Bis[(octanoyloxy)methyl]butyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups.
Industry: Utilized as a plasticizer, lubricant, and in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of 2,2-Bis[(octanoyloxy)methyl]butyl decanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release octanoic acid and decanoic acid, which can then participate in various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacetate: Another triester with similar ester groups but different fatty acid chains.
Trimethylolpropane tripropionate: Similar structure but with propionic acid instead of octanoic and decanoic acids
Uniqueness
2,2-Bis[(octanoyloxy)methyl]butyl decanoate is unique due to its specific combination of octanoic and decanoic acid esters, which impart distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring stability and compatibility with lipid environments .
Properties
CAS No. |
73947-34-9 |
|---|---|
Molecular Formula |
C32H60O6 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
2,2-bis(octanoyloxymethyl)butyl decanoate |
InChI |
InChI=1S/C32H60O6/c1-5-9-12-15-16-19-22-25-31(35)38-28-32(8-4,26-36-29(33)23-20-17-13-10-6-2)27-37-30(34)24-21-18-14-11-7-3/h5-28H2,1-4H3 |
InChI Key |
SRVFLHGEWWJTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



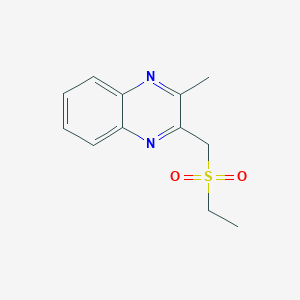

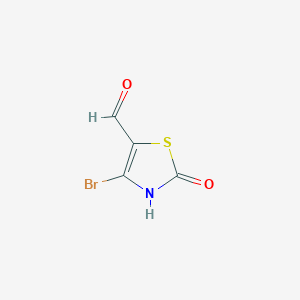
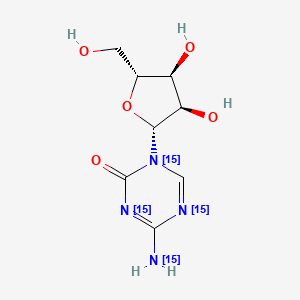

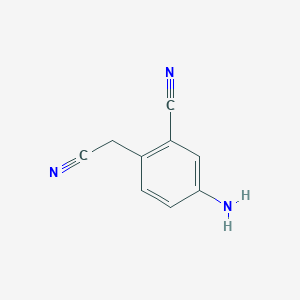
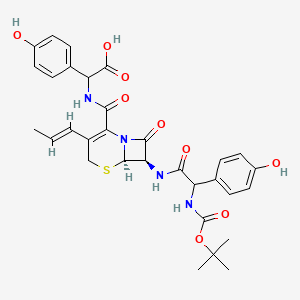

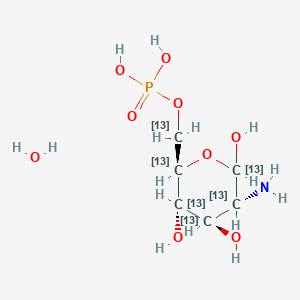
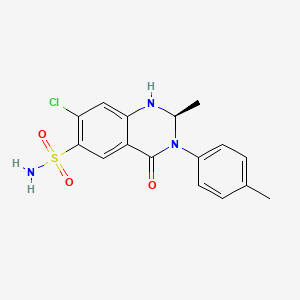
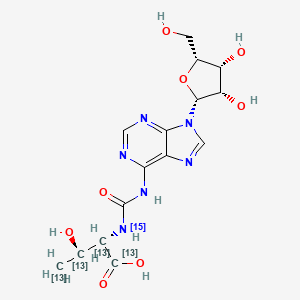
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
